Ascorbyl Dipalmitate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

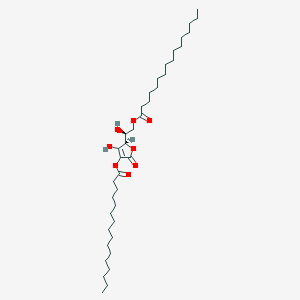

IUPAC Name |

[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYRNAGGIJZRNM-LBHUVFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724552 | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4218-81-9, 28474-90-0 | |

| Record name | Ascorbic acid, 2,6-dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCORBYL DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl Dipalmitate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate is a synthetically derived, oil-soluble ester of L-ascorbic acid and palmitic acid.[1][2] This lipophilic derivative of Vitamin C offers enhanced stability compared to its water-soluble counterpart, L-ascorbic acid, which is susceptible to rapid oxidation.[3][4] Its fat-soluble nature facilitates improved penetration into the lipid-rich stratum corneum of the skin, making it a valuable ingredient in dermatological and cosmetic formulations.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its biological interactions relevant to research and drug development. While much of the detailed research has been conducted on the closely related monoester, ascorbyl palmitate, the principles and methodologies are largely applicable to this compound due to their similar lipophilic characteristics.[3]

Core Physicochemical Properties

This compound is typically a white to yellowish-white crystalline powder with a citrus-like odor.[1][6][7] Its esterification with two palmitic acid molecules significantly increases its lipophilicity and stability, allowing for better integration into lipid-based formulations and biological membranes.[1]

General and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties distinguish it from the more hydrophilic L-ascorbic acid.

| Property | Value | Reference(s) |

| IUPAC Name | [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | [1] |

| Synonyms | L-Ascorbyl 2,6-Dipalmitate, Vitamin C Dipalmitate, 2,6-Di-O-palmitoyl-L-ascorbic Acid | [1] |

| CAS Number | 28474-90-0 | [8] |

| Molecular Formula | C₃₈H₆₈O₈ | [1][8] |

| Molecular Weight | 652.94 g/mol | [1][8] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 110 - 116 °C | [8] |

Solubility Profile

This compound is characterized by its lipophilic nature, rendering it soluble in oils and organic solvents while being very slightly soluble in water.[7][9] The solubility of the closely related ascorbyl palmitate in various solvents provides a useful reference point.

| Solvent | Solubility of Ascorbyl Palmitate | Reference(s) |

| Ethanol | ~10 mg/mL | [10] |

| DMSO | ~30 mg/mL | [10] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | [10] |

| Water | Very slightly soluble | [7][9] |

| Animal and Vegetable Oils | Soluble | [6][7] |

Stability Profile

This compound is significantly more stable than L-ascorbic acid, particularly against oxidation.[3][4] However, its stability can be influenced by factors such as light, heat, and the presence of oxygen.[6][11] For optimal stability, it is recommended to store the bulk material in an airtight container, protected from light, at a temperature between 8-15 °C.[12] During formulation, temperatures exceeding 65 °C should be avoided to prevent degradation.[12] The stability of ascorbyl palmitate is enhanced when used in combination with alpha-tocopherol, exhibiting a synergistic antioxidant effect.[12]

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical parameters of this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity.[13][14] The capillary method is a standard pharmacopeial technique for this determination.[15]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[16][17] If necessary, grind coarse crystals using a mortar and pestle.[17]

-

Capillary Tube Loading: Gently press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a dense column.[15]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath).[13][16]

-

Heating: Initially, heat the sample rapidly to determine an approximate melting point range.[13]

-

Precise Measurement: In subsequent, careful determinations, heat the sample at a slower, controlled rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.[13]

-

Observation and Recording: Observe the sample through the apparatus's viewing lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has transitioned to a liquid state. This provides the melting point range.[13]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, isopropyl myristate, water).[1]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Biological Interactions and Signaling Pathways

This compound serves as a stable precursor to ascorbic acid, which is involved in numerous biological processes. Its primary functions in a research and drug development context are as an antioxidant and a promoter of collagen synthesis.[5][18]

Antioxidant Mechanism

As a Vitamin C derivative, this compound functions as a potent antioxidant, protecting cells from damage caused by reactive oxygen species (ROS).[5][19] Upon penetrating the skin, it can be metabolized to release active ascorbic acid. Ascorbic acid then neutralizes free radicals by donating electrons, thereby mitigating oxidative stress.[18][19] This antioxidant activity is crucial for preventing lipid peroxidation in cell membranes and protecting other sensitive molecules from oxidative damage.[20]

Role in Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[18][21] These modifications are necessary for the formation of stable collagen triple helices. By delivering ascorbic acid to the dermis, this compound can support and promote collagen production, which is vital for maintaining skin elasticity and structure.[5][22]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile compound for various research and development applications:

-

Topical Drug Delivery: Its lipophilicity allows for the formulation of stable creams, lotions, and serums for the delivery of Vitamin C and other active pharmaceutical ingredients (APIs) into the skin.[3][23]

-

Nanocarrier Systems: this compound and its monoester counterpart, ascorbyl palmitate, have been utilized in the formation of liposomes and other nanocarriers to enhance the stability and targeted delivery of anticancer drugs.[4][24] These "aspasomes" can improve the therapeutic efficacy and reduce the toxicity of encapsulated drugs.[22]

-

Stabilization of Formulations: As a potent antioxidant, it is used to prevent the oxidative degradation of sensitive APIs and excipients in pharmaceutical and cosmetic formulations, thereby extending product shelf life.[20][25]

-

Vaccine Platforms: Ascorbyl palmitate has been investigated as a component of liquid crystal vaccine platforms that provide sustained antigen release and possess intrinsic adjuvant properties.[24]

Conclusion

This compound presents a compelling profile for researchers and drug development professionals. Its enhanced stability and lipophilicity overcome many of the limitations of L-ascorbic acid, offering a reliable means of delivering the antioxidant and collagen-promoting benefits of Vitamin C. A thorough understanding of its physicochemical properties and the appropriate experimental protocols for its characterization are essential for its effective utilization in the development of novel dermatological treatments, advanced drug delivery systems, and stable pharmaceutical formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 6. slate.greyb.com [slate.greyb.com]

- 7. Ascorbyl Palmitate | 137-66-6 [chemicalbook.com]

- 8. 28474-90-0・L-Ascorbyl Dipalmitate・014-13772[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Ascorbyl palmitate - Wikipedia [en.wikipedia.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phexcom.com [phexcom.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. nano-lab.com.tr [nano-lab.com.tr]

- 15. thinksrs.com [thinksrs.com]

- 16. westlab.com [westlab.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. cosmileeurope.eu [cosmileeurope.eu]

- 19. Ascorbyl Palmitate for Skin-The Ultimate Guide [comvikin.com]

- 20. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 21. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. jprinfo.com [jprinfo.com]

- 23. beautydecoded.com [beautydecoded.com]

- 24. drpress.org [drpress.org]

- 25. camlinfs.com [camlinfs.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ascorbyl Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate (ADP), a lipophilic diester of ascorbic acid and palmitic acid, is a stabilized form of Vitamin C designed to overcome the inherent instability of its parent molecule while enhancing bioavailability, particularly in lipophilic environments such as cellular membranes. This technical guide delineates the core in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and melanogenesis-inhibiting properties. While functioning as a pro-drug that releases active ascorbic acid intracellularly, its primary mechanisms are rooted in this conversion. This document synthesizes available data on its molecular interactions, provides quantitative benchmarks, and details the experimental protocols necessary for its study. A notable finding is the specific inhibition of the NLRP3 inflammasome, positioning ADP as a compound of interest for inflammation-driven pathologies.

Core Mechanisms of Action

This compound's biological effects are predicated on its lipophilicity, allowing for enhanced cellular uptake compared to hydrophilic ascorbic acid, and its subsequent hydrolysis by intracellular esterases to release ascorbic acid.

Antioxidant Action

As a fat-soluble derivative, this compound integrates into lipid-rich structures like cell membranes.[1] Its primary antioxidant mechanism involves the donation of electrons to neutralize reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[1][2] Upon entering the cell and being converted to ascorbic acid, it participates in the same free-radical scavenging cascades as its parent molecule, generating the ascorbyl radical as an intermediate, a key action in the scavenging process. Its lipophilic nature allows it to act at lipid-water interfaces, offering protection to fat-soluble antioxidants and cellular membranes.[1]

Anti-Inflammatory Action: NLRP3 Inflammasome Inhibition

Recent in vitro evidence has identified this compound as a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex in the cytosol of immune cells that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation is linked to numerous inflammatory diseases.[4][5]

The mechanism of inhibition by this compound is twofold:

-

Scavenging of Mitochondrial ROS (mitoROS): NLRP3 activation is often triggered by an increase in mitoROS. This compound effectively scavenges these species, removing a critical activation signal.[3]

-

Blocking NLRP3-NEK7 Interaction: It directly interferes with the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the functional inflammasome complex.[3]

This targeted action on the NLRP3 inflammasome suggests a more specific anti-inflammatory role than general antioxidant effects alone.

Melanogenesis Inhibition

The role of this compound in skin lightening is primarily attributed to the action of its active form, ascorbic acid, following cellular uptake and hydrolysis. The established mechanism for ascorbic acid in inhibiting melanin synthesis is not through direct, potent inhibition of the enzyme tyrosinase, but rather through its reducing properties.[6]

-

Reduction of Dopaquinone: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. Ascorbic acid intervenes by reducing dopaquinone back to L-DOPA, thereby preventing it from proceeding down the pathway to form melanin.[3][6]

-

Interaction with Copper Ions: Ascorbic acid can interact with the copper ions located at the active site of the tyrosinase enzyme, which may contribute to a reduction in its catalytic activity.[7]

While this compound is used in cosmetic formulations for this purpose, direct evidence showing its influence on the expression of key melanogenesis-regulating proteins—such as Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), or TRP-2—is not strongly represented in the available literature.[8][9] A related compound, L-Ascorbyl tetraisopalmitate, has been shown to have minimal effects in similar assays.[8] Therefore, the primary hypothesized mechanism remains post-uptake conversion to ascorbic acid.

Quantitative Data

Quantitative data for this compound, particularly IC50 values, are not widely reported in the literature. This may be due to solubility and stability challenges in aqueous assay buffers.[3] The following tables provide benchmark data for the parent compound, ascorbic acid, and other standard reference compounds used in these assays.

Table 1: In Vitro Antioxidant Activity (Benchmark Compounds)

| Assay | Compound | IC50 Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Ascorbic Acid | ~5 µg/mL | [10] |

| DPPH Radical Scavenging | Trolox | ~97.5 µg/mL | [1] |

| ABTS Radical Scavenging | Ascorbic Acid | ~50 µg/mL | [11] |

| ABTS Radical Scavenging | Trolox | ~2.34 µg/mL | [10] |

Note: IC50 values for this compound are not consistently reported in the reviewed literature.

Table 2: In Vitro Tyrosinase Inhibition (Benchmark Compounds)

| Enzyme Source | Compound | IC50 Value | Reference |

|---|---|---|---|

| Mushroom Tyrosinase | Kojic Acid (Standard) | ~48.3 µM | |

| Mushroom Tyrosinase | Ascorbic Acid | ~11.5 µM | |

| Mushroom Tyrosinase | Arbutin (Standard) | ~830 µM |

Note: Ascorbic acid's effect is largely due to dopaquinone reduction, not direct competitive inhibition.[6] IC50 values for this compound are not consistently reported.

Table 3: In Vitro Anti-Inflammatory Activity of this compound

| Target | Mechanism | Effect | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Scavenging of mitoROS | Inhibits activation | [3] |

| NLRP3 Inflammasome | Blocking NLRP3-NEK7 Interaction | Prevents inflammasome assembly | [3] |

Note: Specific IC50 values for cytokine (e.g., IL-1β) release inhibition were not available in the reviewed literature abstracts.

Visualizations: Pathways and Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This protocol measures the diphenolase activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: 1000 units/mL Mushroom Tyrosinase in cold phosphate buffer (prepare fresh).

-

Substrate Solution: 10 mM L-DOPA in phosphate buffer (prepare fresh, protect from light).

-

Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer. Ensure final DMSO concentration is <1%.

-

Positive Control: Kojic acid stock solution (e.g., 1 mM in buffer).

-

-

Assay Procedure (96-well plate):

-

Test Wells: Add 60 µL phosphate buffer, 20 µL of test compound dilution, and 20 µL of tyrosinase solution.

-

Control Wells (No Inhibitor): Add 80 µL of phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Wells: Add 100 µL of phosphate buffer.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Determine the IC50 value by plotting % inhibition versus the logarithm of the compound concentration.

-

Cellular Melanin Content Assay

This protocol quantifies the amount of melanin produced by cultured B16F10 melanoma cells.

-

Cell Culture and Treatment:

-

Seed B16F10 murine melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound. A stimulant, such as α-Melanocyte-Stimulating Hormone (α-MSH, 100-200 nM), can be added to induce melanogenesis.

-

Incubate for an additional 48-72 hours.

-

-

Melanin Extraction:

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 200 µL of 1N NaOH containing 10% DMSO to each well.

-

Incubate the plate at 80°C for 1-2 hours to solubilize the melanin pigment.

-

-

Quantification:

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm or 470 nm using a microplate reader.

-

Create a standard curve using synthetic melanin (Sigma-Aldrich) dissolved in 1N NaOH with 10% DMSO.

-

Calculate the melanin content of the samples from the standard curve. Data can be normalized to the total protein content of a parallel well, determined by a BCA assay.

-

Western Blot for Melanogenesis-Related Proteins (MITF, Tyrosinase)

This protocol details the detection of key protein expression levels in treated cells.

-

Cell Culture and Lysis:

-

Culture and treat B16F10 cells as described in the melanin content assay (5.2.1).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (14,000 x g for 15 min at 4°C).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay kit.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies (e.g., anti-MITF, anti-Tyrosinase, anti-p-ERK, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensity using software like ImageJ, normalizing the target protein signal to the loading control.

-

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citric acid promoted melanin synthesis in B16F10 mouse melanoma cells, but inhibited it in human epidermal melanocytes and HMV-II melanoma cells via the GSK3β/β-catenin signaling pathway | PLOS One [journals.plos.org]

- 5. Effect of L-ascorbic acid on the monophenolase activity of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ascorbyl Dipalmitate: A Technical Guide to Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid and palmitic acid, is a stable form of Vitamin C utilized primarily in the cosmetics and pharmaceutical industries. Its oil-solubility allows for enhanced penetration into the skin, where it exerts a range of biological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antioxidant, anti-inflammatory, skin-lightening, and collagen-stimulating properties. Due to a notable scarcity of quantitative data specifically for this compound in the scientific literature, this report incorporates data from studies on the closely related monoester, ascorbyl palmitate, to provide a more complete, albeit referential, quantitative picture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development.

Introduction

This compound is a synthetic derivative of ascorbic acid (Vitamin C), engineered for increased stability and lipophilicity.[1] Unlike the water-soluble L-ascorbic acid, this compound can be readily incorporated into oil-based formulations, facilitating its delivery into the lipid-rich layers of the skin.[2] Once absorbed, it is believed to be hydrolyzed by cutaneous enzymes, releasing ascorbic acid to exert its biological functions. The primary biological activities attributed to this compound include antioxidant effects, modulation of inflammatory responses, inhibition of melanogenesis, and stimulation of collagen synthesis.[2]

Biological Activities

Antioxidant Activity

Skin-Lightening Activity

The skin-lightening effects of this compound are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[3] By reducing melanin production, this compound can help to diminish hyperpigmentation and promote a more even skin tone.[4] Quantitative data on the tyrosinase inhibitory activity of this compound is limited, but the general mechanism is understood to be similar to that of other ascorbic acid derivatives.

Collagen Synthesis Stimulation

This compound is reported to boost collagen production in the skin, which contributes to its anti-aging effects by improving skin firmness and reducing the appearance of fine lines and wrinkles.[2] Ascorbic acid is a known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It also stimulates the transcription of procollagen genes.

Anti-Inflammatory Activity

Emerging evidence suggests that ascorbyl derivatives possess anti-inflammatory properties. Ascorbyl palmitate has been shown to ameliorate inflammatory diseases by inhibiting the NLRP3 inflammasome.[5] This is achieved through the scavenging of mitochondrial ROS and blocking the interaction between NLRP3 and NEK7, which is crucial for inflammasome assembly.[5] It is plausible that this compound shares a similar mechanism of action.

Quantitative Data on Biological Activities

As previously stated, specific quantitative data for this compound is scarce. The following table summarizes available quantitative data, with a clear indication when the data pertains to the related compound, ascorbyl palmitate.

| Biological Activity | Compound | Assay | Cell Line/System | Result | Reference |

| Cytotoxicity | Ascorbyl Palmitate | MTT Assay | HUVECs | IC50: 440 µM (24h), 125 µM (48h) | [6] |

Experimental Protocols

DPPH Radical Scavenging Assay (for Lipophilic Antioxidants)

This protocol is a general guideline for assessing the antioxidant activity of lipophilic compounds like this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO, diluted with buffer).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound or control solution

-

Tyrosinase solution

-

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period.

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Sirius Red Collagen Assay in Human Dermal Fibroblasts

This protocol describes a method for quantifying total collagen produced by cultured human dermal fibroblasts.[1][7][8]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)

-

0.01 N HCl

-

0.1 N NaOH

-

96-well plate

-

Microplate reader

Procedure:

-

Seed HDFs in a 96-well plate and culture until they reach confluence.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

After treatment, remove the culture medium and wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

-

Air-dry the plate.

-

Add 100 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the stain and wash the wells extensively with 0.01 N HCl to remove unbound dye.

-

Add 200 µL of 0.1 N NaOH to each well to solubilize the bound stain.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The absorbance is proportional to the amount of collagen. A standard curve using known concentrations of collagen can be used for quantification.

NF-κB Luciferase Reporter Assay

This protocol provides a general method for assessing the effect of a compound on the NF-κB signaling pathway.[9][10][11][12][13]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Inducing agent (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well white, opaque plate.

-

Pre-treat the cells with different concentrations of the test compound for a specific duration.

-

Stimulate the cells with the inducing agent to activate the NF-κB pathway.

-

After the stimulation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The luminescence signal is proportional to the NF-κB activity. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

MTT Cytotoxicity Assay

This protocol is a standard method for evaluating the cytotoxicity of a compound on cultured cells.[14][15][16][17]

Materials:

-

Human keratinocytes (e.g., HaCaT) or dermal fibroblasts

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing Biological Activities

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 3. nbinno.com [nbinno.com]

- 4. Ascorbyl Palmitate for Skin-The Ultimate Guide [comvikin.com]

- 5. Ascorbyl palmitate ameliorates inflammatory diseases by inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. chondrex.com [chondrex.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Ascorbyl Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the pharmaceutical, cosmetic, and food industries. Its enhanced stability and oil solubility compared to its parent compound make it a preferred ingredient in various formulations.[1][2] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, with a focus on the influencing factors, analytical methodologies for stability assessment, and detailed experimental protocols. While much of the available literature focuses on the closely related monoester, ascorbyl palmitate, the principles and degradation pathways are largely analogous and will be referenced accordingly, with specific data for this compound presented where available.

Chemical Stability and Factors Influencing Degradation

The stability of this compound is paramount for ensuring the efficacy and shelf-life of products in which it is incorporated. Several factors can influence its degradation, primarily through oxidation and hydrolysis.

Key Influencing Factors:

-

Oxygen: As an antioxidant, this compound is susceptible to oxidation. The presence of dissolved oxygen in formulations can lead to the formation of an ascorbyl radical, initiating a cascade of degradation reactions.[3]

-

Light: Exposure to light, particularly UV radiation, can accelerate the degradation of ascorbyl palmitate.[4][5] Therefore, formulations containing this ingredient should be stored in light-protected packaging.

-

Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[4][6] Some studies indicate high-temperature stability for short durations, but long-term exposure should be avoided.[6]

-

pH: The pH of a formulation can significantly impact the stability of this compound. While it is generally more stable in acidic conditions, the optimal pH for stability can vary depending on the formulation matrix.

-

Metal Ions: The presence of transition metal ions, such as copper and iron, can catalyze the oxidation of this compound.[3]

-

Formulation Composition: The type of formulation (e.g., oil-in-water or water-in-oil emulsion) and the presence of other ingredients can influence the stability of this compound. For instance, its stability has been shown to be higher in water-in-oil microemulsions compared to oil-in-water microemulsions.[3] The initial concentration of ascorbyl palmitate can also affect its degradation, with higher concentrations sometimes exhibiting a reduced extent of degradation.[5]

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: oxidation and hydrolysis.

Oxidative Degradation

Oxidative degradation is the major pathway for the loss of this compound's antioxidant activity. The process is initiated by the abstraction of a hydrogen atom from the enediol group of the ascorbic acid moiety, leading to the formation of a resonance-stabilized ascorbyl radical. This radical can then undergo further oxidation to form dehydroascorbic acid dipalmitate, which is unstable and can subsequently hydrolyze.

Hydrolytic Degradation

This compound can also undergo hydrolysis at the ester linkages, particularly under acidic or basic conditions, to yield ascorbic acid and palmitic acid. The released ascorbic acid is highly susceptible to rapid oxidation.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of ascorbyl palmitate (as a proxy for this compound) under various conditions.

Table 1: Stability of Ascorbyl Palmitate in Microemulsions at Room Temperature (22 ± 1°C) in the Dark

| Formulation Type | Initial Concentration (% w/w) | Remaining Ascorbyl Palmitate after 28 days (%) | Reference |

| w/o Microemulsion | 1.0 | ~40 | [7] |

| o/w Microemulsion | 1.0 | <40 | [7] |

| w/o Microemulsion | 0.5 | <40 | [7] |

| o/w Microemulsion | 0.5 | <40 | [7] |

Table 2: Influence of Light on Ascorbyl Palmitate (1.00%) Degradation in Microemulsions

| Storage Condition | Rate of Degradation (days⁻¹) | Reference |

| Dark | 0.015 | [7] |

| Daylight | 0.020 | [7] |

Table 3: Stability of Ascorbyl Palmitate in Different Topical Formulations

| Formulation | Storage Condition | Remaining Ascorbyl Palmitate (%) after 6 months | Reference |

| Emulsion | Room Temperature | 20 | [8] |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Stability-Indicating HPLC Method

This protocol is a representative example for the analysis of ascorbyl palmitate and can be adapted for this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 0.02 M, pH 3.5) in a ratio of approximately 75:10:15 (v/v/v).[9]

-

Flow Rate: 1.5 mL/min.[9]

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh a portion of the formulation containing this compound.

-

Disperse the sample in a suitable solvent (e.g., methanol).

-

Dilute the dispersion to a known volume to achieve a concentration within the linear range of the method.

-

Filter the sample through a 0.45 µm filter before injection.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

General Procedure:

-

Prepare solutions or dispersions of this compound in a suitable solvent or the final formulation.

-

Expose the samples to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Analyze for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the sample with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Treat the sample with 0.1 M NaOH.

-

Incubate at room temperature for a specified period.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature for a specified period.

-

-

Thermal Degradation:

-

Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).

-

Monitor for degradation over several days or weeks.

-

-

Photodegradation:

-

Expose the sample to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to exclude light.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]

- 7. scribd.com [scribd.com]

- 8. skiningredients.com [skiningredients.com]

- 9. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Ascorbyl Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a stable ester utilized in various cosmetic and pharmaceutical formulations for its antioxidant properties. Its efficacy and formulation compatibility are intrinsically linked to its solubility in a range of solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes data for the closely related monoester, ascorbyl palmitate, for comparative purposes. Detailed experimental protocols for determining solubility are also provided, alongside visual workflows to aid in solvent selection and experimental design.

Introduction to this compound

This compound is the diester of L-ascorbic acid and two molecules of palmitic acid. This modification significantly increases the lipophilicity (oil-solubility) of the Vitamin C molecule, enhancing its stability and ability to penetrate the lipid-rich barriers of the skin.[1][2] It typically appears as a white to yellowish crystalline powder.[2] While its antioxidant capabilities are well-documented, understanding its solubility is critical for formulators to ensure its bioavailability and stability in final products.

Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, and overall efficacy in a formulation. Below are the available solubility data for this compound and, for comparison, the more extensively characterized ascorbyl palmitate.

This compound Solubility

This compound is generally described as being oil-soluble and insoluble in water.[3] One source provides a calculated, extremely low water solubility for the laevo-ascorbyl dipalmitate isomer.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 5.656 x 10⁻⁸ mg/L | 25 | Calculated value for laevo-ascorbyl dipalmitate. |

Ascorbyl Palmitate Solubility (for Comparative Analysis)

Ascorbyl palmitate, the monoester of ascorbic acid and palmitic acid, has been more extensively studied. Its solubility characteristics can provide some guidance for formulating with this compound, though differences in molecular structure will lead to variations in solubility.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Ethanol | ~10 mg/mL | Not Specified | [4] |

| Ethanol | 77 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Not Specified | [5] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [4] |

| Water | Very slightly soluble | Not Specified | [6][7] |

| Vegetable Oils | Soluble | Not Specified | [6] |

| Alcohol | Soluble | Not Specified | [6][8] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Ensure the selected solvent is degassed to prevent the formation of bubbles during the experiment.

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Centrifugation: To further ensure the separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid at the bottom. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Workflows

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system for this compound in a formulation context.

Caption: Solvent selection workflow for this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound's lipophilic nature dictates its solubility profile, making it a suitable candidate for oil-based and emulsion formulations. While comprehensive quantitative solubility data remains sparse, the provided information and experimental protocols offer a foundational understanding for researchers and formulators. The comparative data for ascorbyl palmitate can serve as a useful, albeit approximate, guide. Further research to establish a detailed solubility map of this compound in a wider array of cosmetically and pharmaceutically relevant solvents would be highly beneficial to the scientific community.

References

- 1. Ascorbyl Palmitate BP Ph Eur USP NF FCC Manufacturers, with SDS [mubychem.com]

- 2. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Ascorbyl palmitate | Endogenous Metabolite | ROS | TargetMol [targetmol.com]

- 6. Ascorbyl Palmitate | Allied Products [gcchemicals.com]

- 7. - Ataman Kimya [atamanchemicals.com]

- 8. Ascorbyl Palmitate – Skin Foodie [skinfoodie.com.ng]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ascorbyl Dipalmitate Antioxidant Capacity Assays

Introduction

This compound is a lipophilic (fat-soluble) derivative of ascorbic acid (Vitamin C), created by esterifying ascorbic acid with two molecules of palmitic acid.[1][2] This structural modification results in a stable, oil-soluble molecule that retains the potent antioxidant properties of its water-soluble counterpart.[3][4] Unlike L-ascorbic acid, which is highly unstable and limited to aqueous environments, this compound can be readily incorporated into lipid-based formulations such as creams, lotions, and nanoemulsions.[3][5][6] Its ability to penetrate the lipid-rich layers of the skin and cell membranes makes it a valuable ingredient in dermatological and pharmaceutical applications for protecting against oxidative damage.[1][3][6] This guide provides a comprehensive overview of the common in-vitro assays used to quantify the antioxidant capacity of this compound, complete with detailed experimental protocols and comparative data.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effect primarily through free radical scavenging, a function attributed to the ascorbic acid moiety of the molecule.[6][7] It neutralizes reactive oxygen species (ROS) by donating electrons, thereby inhibiting the chain reactions that lead to oxidative damage of critical biomolecules like lipids and proteins.[6] Its lipophilic nature allows it to embed within cell membranes, where it is particularly effective at inhibiting lipid peroxidation, protecting the integrity of the cellular barrier from oxidative stress.[6][8] This dual-phase protection—where the lipophilic palmitic acid groups anchor it in lipid environments while the ascorbic acid portion scavenges radicals—makes it a versatile antioxidant.[8]

Figure 1: Mechanism of this compound in preventing lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of compounds.[9][10] It is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[10][11] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[10][12]

Experimental Protocol

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.063 mM to 0.2 mM solution of DPPH in a suitable solvent like methanol or ethanol.[13] The solution should be freshly prepared and kept in the dark to prevent degradation.[13]

-

This compound Stock Solution: Prepare a stock solution of this compound in a non-polar solvent (e.g., ethanol, tert-butanol) due to its lipophilic nature.

-

Standard Solution: Prepare a stock solution of a known antioxidant standard, such as Trolox or ascorbic acid, in the same solvent.[12]

-

-

Assay Procedure (96-well plate format):

-

Add 10-20 µL of various concentrations of the this compound solution (and standard solution for the calibration curve) to the wells of a microplate.[11]

-

Add 180-190 µL of the DPPH solution to each well.[11]

-

For the control (blank), add the solvent instead of the sample to the DPPH solution.[10]

-

Shake the plate gently to ensure thorough mixing.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9][10][11]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:[10]

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

The results are often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or in terms of Trolox Equivalents (TE).

-

Figure 2: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] This method is versatile as the radical is soluble in both aqueous and organic solvents, making it applicable to both hydrophilic and lipophilic antioxidants.[15] The ABTS radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.[14] In the presence of an antioxidant, the pre-formed blue/green ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration and potency.[14][16]

Experimental Protocol

-

Reagent Preparation:

-

ABTS Radical (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17][18]

-

ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 (±0.02) at 734 nm.[16][18]

-

Sample/Standard Solutions: Prepare stock solutions of this compound and a standard (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

Measurement and Calculation:

Figure 3: Experimental workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12][20] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[19]

Experimental Protocol

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20]

-

Sample/Standard Solutions: Prepare this compound and a standard (e.g., FeSO₄, Trolox, or ascorbic acid) in an appropriate solvent.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the resulting blue solution at 593 nm.[12][20]

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from a known concentration of Fe²⁺ or another standard. Results are often expressed as mg ascorbic acid equivalent (AAE) per gram of sample.[20]

-

Figure 4: Experimental workflow for the FRAP antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.[21][22] The assay is based on the hydrogen atom transfer (HAT) mechanism.[22] A free radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to produce peroxyl radicals, which quench the fluorescence of a probe like fluorescein.[21][22] An antioxidant present in the sample protects the probe by neutralizing the radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard, usually Trolox.

Experimental Protocol

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare a fresh solution of the free radical initiator AAPH in buffer immediately before use.

-

Sample/Standard Solutions: Prepare serial dilutions of this compound and the Trolox standard in buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells of a black 96-well microplate.[22]

-

Add 150 µL of the fluorescein working solution to all wells.[22]

-

Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[22]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[22]

-

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay kinetically, with readings taken every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

-

Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

-

Plot the Net AUC of the standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples from the standard curve, expressed as Trolox Equivalents (TE).

-

Figure 5: Experimental workflow for the ORAC antioxidant assay.

Quantitative Data Summary

The antioxidant capacity of ascorbyl esters can vary depending on the assay system and the specific ester. While data specifically for this compound is less common in the literature than for ascorbyl palmitate, the latter provides a strong benchmark for its lipophilic counterparts. Studies have shown that in certain assays, the antioxidative potency of water-soluble ascorbic acid exceeds that of ascorbyl palmitate.[5] However, in lipid systems, ascorbyl palmitate can show superior efficacy.[8][23] For instance, one study found ascorbyl palmitate had the highest superoxide anion radical scavenging and lipid oxidative degradation activities when compared to other common antioxidants.[23] Another study that co-encapsulated ascorbic acid and ascorbyl palmitate in liposomes reported a significant antioxidant activity of 31.4 μMol of Trolox Equivalents/mL.[24]

| Antioxidant | Assay | Result/Metric | Comments | Reference |

| Ascorbyl Palmitate | DPPH Assay | Less potent than Ascorbic Acid | The antioxidative potency of ascorbic acid exceeds that of ascorbyl palmitate in this assay. | [5] |

| Ascorbyl Palmitate | Superoxide Scavenging | Highest activity vs. TBHQ, BHT, BHA, Vit C, Vit E | Demonstrates strong efficacy in specific radical scavenging contexts. | [23] |

| Ascorbyl Palmitate | Lipid Oxidation Inhibition | Highest activity vs. TBHQ, BHT, BHA, Vit C, Vit E | Superior performance in preventing lipid degradation. | [23] |

| Ascorbyl Palmitate | ABTS & DPPH Scavenging | Effective, dose-dependent activity | Showed greater scavenging efficacy than acetylated epigallocatechin gallate (A-EGCG). | [25] |

| Ascorbic Acid & Ascorbyl Palmitate (Co-encapsulated) | Not specified (result in TE) | 31.4 μMol of TE/mL | Demonstrates significant antioxidant activity in a combined formulation. | [24] |

| Ascorbyl Palmitate | General Efficacy | 1.5x stronger than BHT in lipid systems | Shows prolonged protection in lipid-based experiments like lard oxidation. | [8] |

This compound is a valuable, stable, and lipophilic antioxidant. Evaluating its antioxidant capacity requires methods suitable for non-polar compounds. The DPPH, ABTS, FRAP, and ORAC assays are robust and widely accepted methods for this purpose, each providing a different perspective on the antioxidant mechanism—either through hydrogen atom transfer or single electron transfer. The choice of assay can influence the measured antioxidant activity, and it is often recommended to use a battery of tests to obtain a comprehensive profile. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers and professionals aiming to characterize and utilize the antioxidant potential of this compound in pharmaceutical and cosmetic formulations.

References

- 1. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. nbinno.com [nbinno.com]

- 4. slate.greyb.com [slate.greyb.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]

- 9. researchgate.net [researchgate.net]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. youtube.com [youtube.com]

- 12. In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 15. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. himedialabs.com [himedialabs.com]

- 20. journal.unisza.edu.my [journal.unisza.edu.my]

- 21. bmglabtech.com [bmglabtech.com]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. researchgate.net [researchgate.net]

- 24. Ascorbic acid and ascorbyl palmitate-loaded liposomes: Development, characterization, stability evaluation, in vitro security profile, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

In Vitro Skin Penetration of Ascorbyl Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate, a lipophilic diester of ascorbic acid and palmitic acid, is a promising candidate for topical delivery due to its enhanced stability compared to L-ascorbic acid. This technical guide provides a comprehensive overview of the in vitro methodologies used to assess its skin penetration, summarizing key quantitative data and detailing experimental protocols. Due to a notable scarcity of in vitro skin penetration data specifically for this compound, this guide leverages available research on its close structural analog, ascorbyl palmitate (a monoester), as a surrogate to illustrate the principles and methodologies. This approach is based on their similar lipophilic nature, which governs their interaction with the skin barrier. The guide outlines established experimental workflows, including Franz diffusion cell and tape stripping methods, and presents data from various formulation strategies aimed at enhancing dermal delivery.

Introduction to this compound and Skin Penetration

This compound is an oil-soluble, stable derivative of Vitamin C, making it an attractive ingredient for cosmetic and dermatological formulations.[1] Its lipophilicity is intended to facilitate penetration through the lipid-rich stratum corneum, the primary barrier to topical drug delivery.[2] Once in the skin, it is presumed to be enzymatically converted to L-ascorbic acid, the biologically active form, to exert its antioxidant, collagen-boosting, and skin-brightening effects.[3]

Understanding the extent and rate of this compound's penetration into and through the skin is critical for optimizing formulation design and ensuring its efficacy. In vitro skin permeation studies are essential tools for this purpose, offering a controlled environment to evaluate the influence of formulation composition on dermal absorption.

Note on Data: The majority of detailed in vitro skin penetration studies have been conducted on ascorbyl palmitate. Given the structural similarity and shared lipophilic properties, the data and methodologies presented for ascorbyl palmitate are considered highly relevant and indicative of the expected behavior of this compound.

Quantitative Data on In Vitro Skin Penetration of Ascorbyl Palmitate

The following tables summarize quantitative data from in vitro studies on ascorbyl palmitate, showcasing the impact of different delivery systems on its penetration into the stratum corneum and permeation through the skin.

Table 1: Penetration of Ascorbyl Palmitate into the Stratum Corneum (Tape Stripping Method)

| Formulation Type (2% Ascorbyl Palmitate) | Total Penetration into Stratum Corneum (%) | Key Findings | Reference |

| Liposomal Cream (LC) | 96.4% | Liposomal encapsulation significantly enhanced penetration compared to the conventional cream. | [4][5][6] |

| Conventional Cream (C) | 82.11% | Cream formulations generally showed better penetration than emulgels. | [4][5][6] |

| Liposomal Emulgel (LE) | 93.31% | Liposomes also improved penetration in an emulgel base. | [4][5][6] |

| Conventional Emulgel (E) | 73.64% | Emulgels showed lower penetration compared to creams in this study. | [4][5][6] |

Table 2: Permeation of Ascorbyl Palmitate in Different Nanocarrier Systems (Excised Human Skin)

| Formulation Type | Carrier System | Key Findings | Reference |

| Hydrogel | Solid Lipid Nanoparticles (SLN) | Sustained the penetration of ascorbyl palmitate to about 1/2 the rate of a nanoemulsion, attributed to the solid lipid core. | [7] |

| Hydrogel | Nanostructured Lipid Carriers (NLC) | Sustained penetration to about 2/3 the rate of a nanoemulsion. | [7] |

| Hydrogel | Nanoemulsion (NE) | Showed the fastest permeation profile due to the liquid state of the internal phase. | [7] |

| Liposomal Hydrogel (Lipogel) | Liposomes in Poloxamer Hydrogel | Permeated amounts were higher than a control hydrogel. Electrical assistance (cathodal current) further enhanced permeation, especially with negatively charged liposomes. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro skin penetration studies. Below are protocols for two common methods.

In Vitro Skin Permeation using Franz Diffusion Cells

This method measures the amount of a substance that permeates through a skin sample into a receptor fluid over time.

Experimental Workflow for Franz Diffusion Cell Study

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Detailed Protocol:

-

Membrane Preparation: Excised human or porcine skin is often used. The subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the Franz diffusion cell. Alternatively, a synthetic membrane like Strat-M® can be used.[9][10][11] The membrane is typically pre-hydrated in the receptor solution.[9]

-

Cell Setup: The skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. The system is clamped to ensure a leak-proof seal.[9]

-

Receptor Fluid: The receptor chamber is filled with a degassed receptor fluid, commonly phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions for the lipophilic this compound. The fluid is maintained at 32°C to mimic skin surface temperature and is continuously stirred.[9]

-

Formulation Application: A precise amount of the test formulation (e.g., 10 mg/cm²) is applied evenly to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is immediately added back to the receptor chamber to maintain a constant volume.[9]

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stratum Corneum Penetration by Tape Stripping

This technique assesses the amount of a substance that has penetrated into the stratum corneum.

Experimental Workflow for Tape Stripping Study

Caption: Workflow for assessing stratum corneum penetration using the tape stripping method.

Detailed Protocol:

-

Application: The formulation is applied to a defined area of the skin (either on a human volunteer in vivo or on an excised skin sample ex vivo).[4][5]

-

Incubation: The formulation is left on the skin for a specified period (e.g., 2 hours).[4][5][6]

-

Removal of Excess: After the incubation period, any unabsorbed formulation is carefully wiped from the skin surface.[12]

-

Stripping: A piece of adhesive tape (e.g., Transpore 3M) is firmly pressed onto the treated skin area with uniform pressure and then rapidly removed.[4][5][12] This process is repeated sequentially (e.g., 16 times) on the same site. Each tape strip removes a layer of the stratum corneum.[4][5]

-

Extraction: Each tape strip is placed in a vial with a suitable solvent (e.g., methanol) to extract the absorbed this compound.

-

Analysis: The amount of this compound in each extract is quantified by HPLC. The cumulative amount recovered from the tapes represents the total penetration into the stratum corneum.[4][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying ascorbyl palmitate and dipalmitate in skin-related samples.

Table 3: Example HPLC Parameters for Ascorbyl Palmitate Analysis

| Parameter | Condition |